molecular formula C22H23I2P B161498 (4-Iodobutyl)(triphenyl)phosphanium iodide CAS No. 159085-21-9

(4-Iodobutyl)(triphenyl)phosphanium iodide

Cat. No.: B161498
CAS No.: 159085-21-9
M. Wt: 572.2 g/mol
InChI Key: XWDMWKLGLADJFM-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

IBTP (iodide) plays a significant role in biochemical reactions. It is selectively taken up into mitochondria, leading to specific labeling of mitochondrial thiols . This property allows it to be used to identify the thiol redox state . The compound interacts with enzymes and proteins, particularly those in the mitochondria . For instance, it has been shown to bind to protein thiols through reversible selenenylsulfide bonds .

Cellular Effects

The effects of (4-Iodobutyl)(triphenyl)phosphanium iodide on cells are primarily observed in the mitochondria, where it is selectively taken up . It has been shown to be an effective antioxidant that degrades phospholipid hydroperoxides, prevents lipid peroxidation, and protects mitochondria from oxidative damage . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with mitochondrial thiols. The compound is reduced by glutathione (GSH) to the selenol form, and subsequent reaction with a peroxide reforms the ebselen moiety . This mechanism allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been shown that both this compound and ebselen decrease apoptosis induced by oxidative stress, suggesting that they can decrease mitochondrial oxidative stress .

Metabolic Pathways

The metabolic pathways involving this compound are primarily associated with its interactions with mitochondrial thiols

Transport and Distribution

This compound is selectively taken up into mitochondria, leading to specific labeling of mitochondrial thiols . This suggests that it may interact with certain transporters or binding proteins, and could have effects on its localization or accumulation within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria . This localization can have effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

IBTP iodide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include thiol-containing compounds, oxidizing agents, and nucleophiles. The major products formed from these reactions are thioether adducts and substituted derivatives .

Properties

IUPAC Name

4-iodobutyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23IP.HI/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDMWKLGLADJFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23I2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587901
Record name (4-Iodobutyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159085-21-9
Record name (4-Iodobutyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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